![molecular formula C11H14N2S B1334404 Benzothiazol-2-yl-butyl-amine CAS No. 24622-31-9](/img/structure/B1334404.png)
Benzothiazol-2-yl-butyl-amine
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Overview
Description
Benzothiazol-2-yl-butyl-amine is a compound that falls under the class of benzothiazoles . Benzothiazoles are a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches .Molecular Structure Analysis
Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide . In addition, a series of 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol and their derivatives were synthesized .Physical And Chemical Properties Analysis
Benzothiazole derivatives have been tested for their potentiality to impart corrosion resistance to mild steel exposed to 1 M aqueous HCl . The adsorption of the inhibitors on metal surfaces follows the Langmuir adsorption isotherm .Scientific Research Applications
Medicinal Chemistry
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Anti-bacterial and Anti-fungal Applications
Benzothiazole derivatives have shown significant anti-bacterial and anti-fungal activities. This makes them potential candidates for the development of new antimicrobial agents.
Anti-oxidant Applications
Benzothiazole compounds have demonstrated anti-oxidant properties . They can neutralize free radicals, which are harmful to our bodies, thus potentially contributing to the prevention of diseases like cancer and heart disease.
Anti-proliferative Applications
Benzothiazole compounds have shown anti-proliferative effects . This means they can inhibit the growth of cells, which is particularly useful in the context of cancer treatment where the uncontrolled growth of cells is a major problem.
Anti-convulsant Applications
Benzothiazole derivatives have been found to have anti-convulsant properties . This suggests they could be used in the treatment of conditions like epilepsy, which are characterized by seizures.
Anti-HIV Applications
Benzothiazole compounds have shown potential as anti-HIV agents . This suggests they could be used in the treatment of HIV, a virus that attacks the immune system.
Anti-diabetic Applications
Benzothiazole derivatives have demonstrated anti-diabetic properties . This suggests they could be used in the treatment of diabetes, a condition characterized by high blood sugar levels.
Anti-inflammatory Applications
Benzothiazole compounds have shown anti-inflammatory effects . This suggests they could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Mechanism of Action
Target of Action
Benzothiazol-2-yl-butyl-amine derivatives have been found to target a variety of enzymes and proteins. For instance, they have been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and signal transduction .
Mode of Action
The interaction of Benzothiazol-2-yl-butyl-amine with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the cell . For example, the inhibition of DNA gyrase prevents DNA replication, leading to cell death .
Biochemical Pathways
Benzothiazol-2-yl-butyl-amine affects several biochemical pathways. For instance, it inhibits the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis . It also disrupts the mitochondrial apoptotic pathway by inhibiting BCL-2, a key regulator of apoptosis .
Result of Action
The molecular and cellular effects of Benzothiazol-2-yl-butyl-amine’s action depend on the specific target and the biological context. For example, when it inhibits BCL-2, it can induce apoptosis in cancer cells . When it disrupts the synthesis of mycolic acid, it can inhibit the growth of Mycobacterium tuberculosis .
Safety and Hazards
Future Directions
Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been reported . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
properties
IUPAC Name |
N-butyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYZFOJJXHSDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397119 |
Source
|
Record name | Benzothiazol-2-yl-butyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazol-2-yl-butyl-amine | |
CAS RN |
24622-31-9 |
Source
|
Record name | Benzothiazol-2-yl-butyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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